2-[(3-Methoxypropyl)amino]ethanol

Lipophilicity LogP Solvent selection

2-[(3-Methoxypropyl)amino]ethanol (CAS 39216-84-7), also known as N-(3-methoxypropyl)ethanolamine or 2-hydroxyethyl-3-methoxypropylamine, is a secondary aminoether alcohol with molecular formula C₆H₁₅NO₂ and molecular mass 133.19 g/mol. It features both a secondary amine and a primary alcohol functional group linked by a 3-methoxypropyl chain, imparting balanced hydrophilic-lipophilic character (TPSA 41.49 Ų; LogP -0.3952).

Molecular Formula C6H15NO2
Molecular Weight 133.19 g/mol
CAS No. 39216-84-7
Cat. No. B1621755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Methoxypropyl)amino]ethanol
CAS39216-84-7
Molecular FormulaC6H15NO2
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESCOCCCNCCO
InChIInChI=1S/C6H15NO2/c1-9-6-2-3-7-4-5-8/h7-8H,2-6H2,1H3
InChIKeySVWQYWXZTDBOMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(3-Methoxypropyl)amino]ethanol (CAS 39216-84-7): Physicochemical Baseline for Procurement Decisions


2-[(3-Methoxypropyl)amino]ethanol (CAS 39216-84-7), also known as N-(3-methoxypropyl)ethanolamine or 2-hydroxyethyl-3-methoxypropylamine, is a secondary aminoether alcohol with molecular formula C₆H₁₅NO₂ and molecular mass 133.19 g/mol [1]. It features both a secondary amine and a primary alcohol functional group linked by a 3-methoxypropyl chain, imparting balanced hydrophilic-lipophilic character (TPSA 41.49 Ų; LogP -0.3952) . The compound exhibits a boiling point of 90–93 °C at 5 Torr (216.8 °C at 760 mmHg, calculated) and a calculated density of 0.95 g/cm³ [1]. This physicochemical profile positions it as a versatile intermediate and specialty solvent distinct from simpler alkanolamines.

Why 2-[(3-Methoxypropyl)amino]ethanol Cannot Be Readily Replaced by Common Alkanolamines


Secondary aminoether alcohols such as 2-[(3-methoxypropyl)amino]ethanol exhibit distinct physicochemical properties—particularly lipophilicity, topological polar surface area (TPSA), and boiling point—that deviate significantly from both simpler alkanolamines (e.g., monoethanolamine, MEA) and ether‑containing analogs (e.g., 2-(2-aminoethoxy)ethanol, DGA). These differences have direct consequences for solvent selection, extraction efficiency, reaction kinetics in CO₂ capture, and performance as a synthetic intermediate. Substituting a generic alkanolamine without accounting for the ether oxygen position, chain length, and resulting polarity shift can alter phase behavior, regeneration energy requirements, and downstream reactivity. The quantitative evidence below demonstrates where 2-[(3-methoxypropyl)amino]ethanol occupies a differentiated property space that generic alternatives cannot replicate [1][2].

Quantitative Differentiation Evidence for 2-[(3-Methoxypropyl)amino]ethanol vs. Closest Analogs


Lipophilicity (LogP) Comparison: Intermediate Position Between Hydrophilic and Lipophilic Alkanolamines

2-[(3-Methoxypropyl)amino]ethanol exhibits a calculated LogP of -0.3952, positioning it between the more hydrophilic monoethanolamine (MEA; LogP -1.31) and the more lipophilic 2-(butylamino)ethanol (BAE; LogP 0.64) . This intermediate lipophilicity is achieved through the 3-methoxypropyl chain, which provides greater hydrophobic character than the ethylamino backbone of 2-(ethylamino)ethanol (EAE; LogP -0.44) without reaching the high lipophilicity of the butyl chain in BAE . The ~0.9 log unit increase over MEA corresponds to an approximately 8-fold higher octanol-water partition coefficient, directly impacting extraction efficiency, membrane permeability, and phase-transfer behavior.

Lipophilicity LogP Solvent selection Partition coefficient

Topological Polar Surface Area (TPSA) Comparison: Reduced Hydrogen-Bonding Capacity vs. Diglycolamine

The TPSA of 2-[(3-methoxypropyl)amino]ethanol is 41.49 Ų, which is 25% lower than that of 2-(2-aminoethoxy)ethanol (diglycolamine, DGA; TPSA 55.5 Ų) and 29% higher than that of 2-(ethylamino)ethanol (EAE; TPSA 32.26 Ų) [1]. The lower TPSA relative to DGA indicates reduced hydrogen-bonding capacity and greater potential for passive membrane permeability or extraction into organic phases. The higher TPSA relative to EAE indicates that the ether oxygen in the 3-methoxypropyl chain contributes additional polarity not present in the pure alkyl chain of EAE.

TPSA Hydrogen bonding Membrane permeability Polarity

Boiling Point Differentiation: Higher Thermal Stability Window vs. MEA and EAE

2-[(3-Methoxypropyl)amino]ethanol exhibits a boiling point of 216.8 °C at 760 mmHg (calculated) or 90–93 °C at 5 Torr, which is significantly higher than MEA (170 °C at 760 mmHg) and EAE (169 °C at 760 mmHg), but lower than MDEA (243 °C at 760 mmHg) [1]. The higher boiling point compared to MEA and EAE reflects the increased molecular weight and van der Waals interactions contributed by the 3-methoxypropyl chain. This property difference has practical implications for distillation-based purification, thermal stability during regeneration in CO₂ capture cycles, and volatility control in open-system applications.

Boiling point Distillation Thermal stability Purification

Synthetic Utility: Precursor to Tertiary Aminoether Alcohols with Demonstrated H₂S Selectivity Advantage over MDEA

2-[(3-Methoxypropyl)amino]ethanol serves as the direct synthetic precursor to N-methyl-N-(3-methoxypropyl)-2-aminoethanol, a tertiary monoalkanolamine of the 3-alkoxypropylamine family. According to US Patent US20140301930A1, a 50 wt% aqueous solution of the methylated derivative demonstrated improved H₂S loading capacity and H₂S/CO₂ selectivity compared to a 47 wt% solution of methyldiethanolamine (MDEA), the industry-standard selective H₂S absorbent, and a 50 wt% solution of tert-butyldiethanolamine (tBu-DEA) [1]. The patent explicitly demonstrates that tertiary monoalkanolamines containing an ether functional group are not equivalent in performance, and that the 3-alkoxypropylamine structure (derived from 2-[(3-methoxypropyl)amino]ethanol) exhibits specific and improved performance over 2-alkoxyethylamines [1].

H₂S selective removal Acid gas scrubbing Amine absorbent Natural gas treatment

CO₂ Capture Performance Context: Secondary Amine Cyclic Capacity Rankings Inform Structure-Property Relationships

In a comprehensive study of secondary alkanolamine CO₂ capture performance, Shen et al. demonstrated that for aqueous systems the desorption efficiency follows the order BAE > EAE > MAE, and that the cyclic capacity of aqueous BAE is approximately 180% higher than that of aqueous MEA [1]. While 2-[(3-methoxypropyl)amino]ethanol was not directly tested in this study, its structural characteristics—a secondary amine with a 3-methoxypropyl substituent—place it in an intermediate position between EAE (ethyl chain) and BAE (butyl chain). The presence of the ether oxygen in the 3-methoxypropyl chain is expected to modify both carbamate stability and bicarbonate formation pathways relative to pure alkyl-chain secondary amines, as evidenced by the distinct polarity parameters measured for aminoether alcohols by Voelkel et al. [2].

CO₂ capture Cyclic capacity Secondary alkanolamine Regeneration energy

High-Value Application Scenarios for 2-[(3-Methoxypropyl)amino]ethanol Based on Quantitative Differentiation Evidence


Synthesis of Next-Generation Selective H₂S Absorbents for Natural Gas Sweetening

Procure 2-[(3-methoxypropyl)amino]ethanol as the key synthetic intermediate for preparing N-methyl-N-(3-methoxypropyl)-2-aminoethanol, a tertiary 3-alkoxypropylamine that has demonstrated improved H₂S loading and H₂S/CO₂ selectivity over the industry standard MDEA in patent-protected absorption tests (40 °C, N₂:CO₂:H₂S = 89:10:1 gas mixture) [1]. The unmethylated secondary amine precursor is essential because the 3-alkoxypropylamine scaffold cannot be accessed from MEA, DGA, EAE, or any other commercially available amino alcohol without the methoxypropyl chain pre-installed.

CO₂ Capture Solvent Development Requiring Intermediate Hydrophobicity

Use 2-[(3-methoxypropyl)amino]ethanol as a screening candidate in CO₂ capture solvent development programs where an intermediate LogP (-0.3952) is desired—more lipophilic than MEA (LogP -1.31) for improved phase-separation behavior, yet less lipophilic than BAE (LogP 0.64) to maintain adequate water solubility [1]. The ether oxygen in the 3-methoxypropyl chain provides additional polarity modulation (TPSA 41.49 vs. 32.26 for purely alkyl secondary amines) that may reduce regeneration energy compared to alkyl-chain analogs, as suggested by the polarity-structure relationships established for aminoether alcohols [2].

Organic Synthesis Building Block for GPCR-Targeted Compound Libraries

Employ 2-[(3-methoxypropyl)amino]ethanol as a versatile small-molecule scaffold in medicinal chemistry, particularly for constructing G protein-coupled receptor (GPCR) modulator libraries where its bifunctional amine-alcohol structure, intermediate lipophilicity, and rotatable bond count (6 rotatable bonds) provide conformational flexibility amenable to fragment-based drug design [1]. The compound's TPSA of 41.49 Ų falls within the desirable range for CNS drug-like properties, distinguishing it from the more polar DGA (TPSA 55.5 Ų).

Liquid-Liquid Extraction and Phase-Transfer Catalysis Applications

Deploy 2-[(3-methoxypropyl)amino]ethanol as a specialty solvent or phase-transfer catalyst precursor in biphasic reaction systems, leveraging its balanced LogP (-0.3952) and dual amine-alcohol functionality to facilitate transport of ionic species across aqueous-organic interfaces [1]. Unlike MEA (LogP -1.31), which partitions overwhelmingly into the aqueous phase, or BAE (LogP 0.64), which favors the organic phase, the target compound's intermediate partition coefficient enables more flexible phase-distribution tuning.

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